Cas no 189063-31-8 (4-2-(morpholin-4-yl)ethoxybenzene-1-sulfonamide)

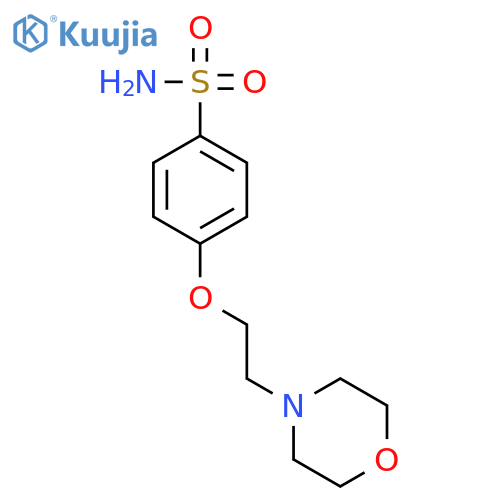

189063-31-8 structure

商品名:4-2-(morpholin-4-yl)ethoxybenzene-1-sulfonamide

4-2-(morpholin-4-yl)ethoxybenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-2-(morpholin-4-yl)ethoxybenzene-1-sulfonamide

- SCHEMBL7470346

- WAKMPLDWYRISBC-UHFFFAOYSA-N

- 4-[2-(Morpholin-4-yl)ethoxy]benzene-1-sulfonamide

- 189063-31-8

- CCG-357747

- 4-(2-morpholinoethyloxy)benzenesulfonamide

- AKOS017283028

- Z149159182

- CHEMBL3402970

- DTXSID00596998

- BDBM50066122

- EN300-17585773

-

- インチ: InChI=1S/C12H18N2O4S/c13-19(15,16)12-3-1-11(2-4-12)18-10-7-14-5-8-17-9-6-14/h1-4H,5-10H2,(H2,13,15,16)

- InChIKey: WAKMPLDWYRISBC-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 286.09872823Da

- どういたいしつりょう: 286.09872823Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 354

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 90.2Ų

- 疎水性パラメータ計算基準値(XlogP): 0.1

4-2-(morpholin-4-yl)ethoxybenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-17585773-0.05g |

4-[2-(morpholin-4-yl)ethoxy]benzene-1-sulfonamide |

189063-31-8 | 90% | 0.05g |

$348.0 | 2023-09-20 | |

| Enamine | EN300-17585773-1g |

4-[2-(morpholin-4-yl)ethoxy]benzene-1-sulfonamide |

189063-31-8 | 90% | 1g |

$414.0 | 2023-09-20 | |

| Enamine | EN300-17585773-0.1g |

4-[2-(morpholin-4-yl)ethoxy]benzene-1-sulfonamide |

189063-31-8 | 90% | 0.1g |

$364.0 | 2023-09-20 | |

| Enamine | EN300-17585773-5g |

4-[2-(morpholin-4-yl)ethoxy]benzene-1-sulfonamide |

189063-31-8 | 90% | 5g |

$1199.0 | 2023-09-20 | |

| Enamine | EN300-17585773-2.5g |

4-[2-(morpholin-4-yl)ethoxy]benzene-1-sulfonamide |

189063-31-8 | 90% | 2.5g |

$810.0 | 2023-09-20 | |

| Enamine | EN300-17585773-0.25g |

4-[2-(morpholin-4-yl)ethoxy]benzene-1-sulfonamide |

189063-31-8 | 90% | 0.25g |

$381.0 | 2023-09-20 | |

| Enamine | EN300-17585773-0.5g |

4-[2-(morpholin-4-yl)ethoxy]benzene-1-sulfonamide |

189063-31-8 | 90% | 0.5g |

$397.0 | 2023-09-20 | |

| Enamine | EN300-17585773-10g |

4-[2-(morpholin-4-yl)ethoxy]benzene-1-sulfonamide |

189063-31-8 | 90% | 10g |

$1778.0 | 2023-09-20 |

4-2-(morpholin-4-yl)ethoxybenzene-1-sulfonamide 関連文献

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

189063-31-8 (4-2-(morpholin-4-yl)ethoxybenzene-1-sulfonamide) 関連製品

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量